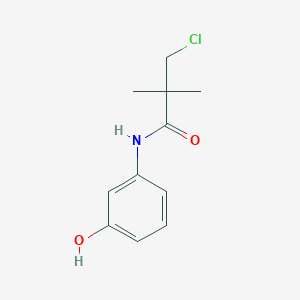

3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide

Descripción

IUPAC Name and Synonyms

The compound’s IUPAC name, 3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide , adheres to systematic naming conventions. Key components include:

- Parent chain : Propanamide (a three-carbon chain with an amide functional group).

- Substituents :

- Chlorine atom at position 3 of the propanamide chain.

- 3-Hydroxyphenyl group attached to the nitrogen atom of the amide.

- 2,2-Dimethyl groups at the second carbon of the propanamide backbone.

Alternative names include This compound and 3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropionamide .

CAS Registry and Identifiers

- CAS Number : 303986-05-2.

- Molecular Formula : C₁₁H₁₄ClNO₂.

- Molecular Weight : 227.69 g/mol.

- SMILES Code :

O=C(NC1=CC=CC(O)=C1)C(C)(C)CCl.

Molecular Architecture: Functional Group Analysis

Core Structural Features

The molecule comprises three distinct regions:

- Propanamide Backbone :

- A three-carbon chain (CH₂-CH(CCl)-CO-NH) with an amide group (-CONH-) at the terminal end.

- 2,2-Dimethyl groups (two methyl substituents on the second carbon) enhance steric bulk and influence reactivity.

- 3-Hydroxyphenyl Substituent :

- A phenyl ring with hydroxyl (-OH) and amide nitrogen (-NH) substituents at the meta (3) position.

- Chlorine Substituent :

- A chlorine atom at the third carbon of the propanamide chain, contributing to electron-withdrawing effects.

Propiedades

IUPAC Name |

3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,7-12)10(15)13-8-4-3-5-9(14)6-8/h3-6,14H,7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAQILBRCBFJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde, 3-chloropropionyl chloride, and 2,2-dimethylpropanamide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Amide Bond Formation

The compound likely forms via amide coupling reactions , such as:

-

DCC/NHS coupling : A common method for synthesizing amides from carboxylic acids and amines. For example, reacting 3-chloro-2,2-dimethylpropanoic acid with 3-hydroxyaniline in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) could yield the target compound .

-

Azide coupling : Hydrazides or azides generated from ester precursors (e.g., methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate) react with amines to form amides. This method was used to synthesize N-alkyl amides in similar systems .

Table 1: Comparison of Amide Coupling Methods

| Method | Reagents | Advantages | Yield Considerations |

|---|---|---|---|

| DCC/NHS | DCC, NHS, acetonitrile | Mild conditions, high purity | Moderate to high |

| Azide coupling | NaNO₂, HCl, amines | Efficient, simple workup | Higher yields |

Hydroxy Group Functionalization

The 3-hydroxyphenyl group may undergo:

-

Protection/deprotection : During synthesis, the hydroxyl group could be protected (e.g., as an acetate or methyl ether) to prevent side reactions, then deprotected post-synthesis .

-

Electrophilic substitution : The meta-hydroxyphenyl group may participate in reactions such as alkylation, acylation, or nitration, depending on the solvent and reaction conditions.

Reactivity of the Chlorine Substituent

The chlorine atom at the 3-position of the propanamide backbone is likely susceptible to nucleophilic aromatic substitution or elimination, depending on the reaction conditions:

Stability and Degradation

-

Hydrolysis : The amide bond may hydrolyze under acidic or basic conditions to form carboxylic acid and amine derivatives. For example, saponification of ester precursors (e.g., methyl propanoates) with KOH yields carboxylic acids .

-

Thermal stability : The compound’s stability depends on the substituents; the 3-hydroxyphenyl group may increase thermal sensitivity compared to para-substituted analogs.

Analytical Characterization

Key techniques for structural verification include:

-

¹H and ¹³C NMR : For example, the hydroxyl group may show broad signals (~δ 4–5 ppm), while the amide proton appears as a singlet (~δ 6–7 ppm) .

-

Mass spectrometry : Molecular weight confirmation (expected ~C₁₀H₁₂ClNO₂).

Biological Implications

While specific biological data for this compound are unavailable, related chlorinated amides (e.g., 3-(4-chlorophenyl) derivatives) exhibit antiproliferative activity against cancer cell lines (e.g., HCT-116, IC₅₀: 0.12–0.81 mg/mL) . The hydroxyl group’s position (meta vs. para) may influence potency due to steric and electronic effects.

Research Gaps

-

Direct synthesis data : No explicit protocols for 3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide were found in the provided sources.

-

Mechanistic studies : The role of the 3-hydroxyphenyl group in reactivity and biological activity remains unexplored.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide as an anticancer agent. Its derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines.

- Mechanism of Action : The compound acts as a histone deacetylase inhibitor (HDACI), which plays a crucial role in regulating gene expression related to cell cycle progression and apoptosis. In vitro studies have shown that it exhibits significant antiproliferative activity against HeLa cells with an IC50 value ranging from 0.69 to 11 μM, outperforming standard drugs like doxorubicin (IC50 = 2.29 μM) .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| This compound | 0.69 - 11 | HeLa |

| Doxorubicin | 2.29 | HeLa |

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in cancer progression. By modifying its structure, researchers aim to enhance its binding affinity and selectivity towards these biological targets.

- Target Enzymes : The interactions at protein-protein interfaces are critical for small molecule inhibition, making this compound a potential candidate for further development as an anticancer drug .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest that it may exhibit activity against certain pathogens.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Amphotericin B | 0.5 | Cryptococcus neoformans |

Analytical Applications

In addition to its biological applications, the compound can be analyzed using modern chromatographic techniques:

- High-Performance Liquid Chromatography (HPLC) : The separation of this compound can be effectively performed on Newcrom R1 HPLC columns using a mobile phase consisting of acetonitrile and water with phosphoric acid .

Case Study 1: Anticancer Efficacy

A study conducted by El Rayes et al. synthesized a series of derivatives based on the structure of this compound and evaluated their anticancer properties against HeLa cells. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Interaction Studies

Research involving the interaction of this compound with specific enzymes has demonstrated its potential as a lead compound for developing new anticancer therapies. The structural modifications have been shown to enhance its pharmacological profile significantly .

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Substituted Phenyl Derivatives

a) 3-Chloro-N-(4-Hydroxy-3-Methoxybenzyl)-2,2-Dimethylpropanamide

- Structure : 4-Hydroxy-3-methoxybenzyl substituent.

- Key Features :

b) 3-Chloro-N-(2-Hydroxyphenyl)propanamide

- Structure : Ortho-hydroxyphenyl substituent.

- Key Features: Molecular weight: 199.64 g/mol (C₉H₁₀ClNO₂) . Likely intramolecular hydrogen bonding due to proximity of hydroxyl and amide groups.

- Comparison : Meta-substitution in the target compound may reduce intramolecular interactions compared to ortho derivatives.

c) 3-Chloro-N-(4-Methoxyphenyl)-2,2-Dimethylpropanamide

- Structure : Para-methoxyphenyl group.

Halogenated and Fluorinated Analogs

a) 3-Chloro-N-(2,4-Difluorobenzyl)-2,2-Dimethylpropanamide

- Structure : 2,4-Difluorobenzyl substituent.

- Key Features: Molecular weight: 261.70 g/mol (C₁₂H₁₄ClF₂NO) . Fluorine atoms increase lipophilicity and metabolic stability.

- Comparison : Fluorine substitution may enhance bioavailability compared to the target’s hydroxyl group.

b) 3-Chloro-2,2-Dimethyl-N-[4-(Trifluoromethyl)phenyl]propanamide

Heterocyclic and Bulky Substituents

a) N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide

- Structure: Pyridyl group with fluorophenoxy substituent.

- Key Features :

- Comparison : Pyridinyl substituents may confer distinct solubility and binding properties compared to phenyl derivatives.

b) 3-Chloro-N-[2-(1H-Indol-3-yl)ethyl]-2,2-Dimethylpropanamide

Physical and Chemical Properties

Actividad Biológica

3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- Structural Features : The compound contains a chloro group and a hydroxyphenyl moiety attached to a 2,2-dimethylpropanamide backbone, contributing to its unique chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has shown significant activity against various cancer cell lines, including HeLa cells, with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways. It may interact with specific enzymes or receptors involved in inflammation, although detailed mechanisms remain to be fully elucidated.

- Antimicrobial Activity : Some studies have suggested that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as:

- Enzymes involved in cancer progression.

- Receptors related to inflammatory responses.

These interactions may lead to modulation of biochemical pathways that are crucial for cell survival and proliferation.

Case Study 1: Anticancer Activity

A study conducted on the compound's effects on HeLa cells revealed:

- IC50 Value : Approximately 0.69 μM, indicating potent antiproliferative activity.

- Mechanism : The compound was found to downregulate expression of key oncogenes without causing significant cytotoxicity to normal cells .

Case Study 2: Anti-inflammatory Effects

In a separate investigation focusing on inflammation:

- Experimental Setup : The compound was tested against pro-inflammatory cytokines in vitro.

- Findings : It demonstrated a dose-dependent reduction in cytokine secretion, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | High | Moderate | 213.66 |

| N-(3-hydroxyphenyl)-2,2-dimethylpropanamide | Moderate | Low | 199.27 |

| N-(4-fluorophenyl)-2,2-dimethylpropanamide | High | High | 213.66 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A general approach involves reacting 3-hydroxyaniline with 3-chloro-2,2-dimethylpropanoyl chloride in a basic aqueous medium (e.g., NaOH) at room temperature. Post-reaction, extraction with ethyl acetate, washing with saturated NaHCO₃, and drying with anhydrous Na₂SO₄ yield the crude product. Purification via recrystallization in ethyl acetate is recommended to obtain high-purity crystals .

Q. How should researchers characterize the compound’s purity and structural identity?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm the presence of aromatic protons (δ 6.5–7.5 ppm), amide N–H (δ ~8.5 ppm), and methyl groups (δ 1.2–1.5 ppm). Compare with literature data for analogous propanamides .

- X-ray Diffraction (XRD) : Single-crystal XRD analysis (e.g., using a Rigaku R-AXIS diffractometer) provides precise bond lengths and angles. For example, the amide C=O bond length is typically ~1.24 Å, and the C–N bond ~1.33 Å, indicating electron delocalization .

Advanced Research Questions

Q. How can conflicting crystallographic data on hydrogen bonding patterns be resolved?

- Methodological Answer : Use high-resolution XRD data (θ > 25°) and refine structures with software like SHELXL . Key steps:

Locate hydrogen atoms via difference Fourier maps.

Validate O–H⋯O and N–H⋯O interactions using geometric criteria (e.g., donor-acceptor distances < 3.2 Å, angles > 120°).

Compare thermal displacement parameters () to distinguish static disorder from dynamic effects. For example, reports O–H⋯O bonds stabilizing the crystal lattice (d = 2.85 Å), while N–H⋯O bonds contribute to interlayer cohesion .

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

- Methodological Answer : Common challenges include:

- Twinned Crystals : Use the HKLF 5 format in SHELXL to process twinned data.

- Disordered Atoms : Apply constraints (e.g., SIMU, DELU) to methyl groups or solvent molecules.

- Weak Diffraction : Optimize data collection at low temperatures (100 K) to reduce thermal motion. highlights refinement metrics (, ) achieved via full-matrix least-squares refinement on data .

Q. How does the electronic environment of the amide group influence reactivity in downstream modifications?

- Methodological Answer : The electron-withdrawing chloro and dimethyl groups reduce amide resonance, increasing susceptibility to hydrolysis. To functionalize the amide:

Perform acid-catalyzed hydrolysis (HCl/EtOH, reflux) to yield the carboxylic acid.

Use coupling agents (DCC/DMAP) for peptide bond formation.

Monitoring reaction progress via TLC (silica gel, hexane/EtOAc) is critical .

Data Analysis and Interpretation

Q. How should researchers interpret discrepancies in reported melting points or spectral data?

- Methodological Answer : Variations may arise from:

- Polymorphism : Conduct differential scanning calorimetry (DSC) to identify polymorphs.

- Solvent Traces : Dry samples under vacuum (0.1 mmHg, 24 h) before analysis.

Cross-validate NMR shifts with computational methods (e.g., DFT-based NMR prediction) .

Q. What strategies are effective for resolving electron density ambiguities in XRD analysis?

- Methodological Answer :

- Dual-Space Methods : Use SHELXD for ab initio phasing if heavy atoms (e.g., Cl) are present.

- Composite OMIT Maps : Isolate ambiguous regions (e.g., solvent molecules) to avoid model bias.

reports a final after excluding weakly diffracting reflections () .

Experimental Design

Q. How can researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer :

Prepare buffered solutions (pH 1–13) and incubate the compound at 25–60°C.

Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

Identify byproducts using LC-MS. The chloro group may hydrolyze to hydroxyl derivatives under alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.